molecular formula C12H23NO3 B2692334 tert-butyl N-(3-methyl-5-oxohexyl)carbamate CAS No. 1165921-51-6

tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Cat. No.: B2692334
CAS No.: 1165921-51-6
M. Wt: 229.32
InChI Key: AQLQVPFCUIFAFL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methyl-5-oxohexyl)carbamate (CAS 1165921-51-6) is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol. This reagent belongs to the class of organic carbamates, which are widely recognized as valuable building blocks and key intermediates in medicinal chemistry and pharmaceutical synthesis . The carbamate functional group, by its nature, can serve as a stable surrogate for a peptide bond, potentially contributing to improved metabolic stability and membrane permeability in target molecules . The tert-butyloxycarbonyl (Boc) group is a quintessential protecting group for amines, making this compound particularly useful in multi-step synthetic sequences, especially in the preparation of novel drug candidates and complex organic molecules. Its structure, featuring a ketone group, offers a versatile handle for further chemical modifications and derivatization, enabling researchers to explore a diverse chemical space. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-(3-methyl-5-oxohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(8-10(2)14)6-7-13-11(15)16-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLQVPFCUIFAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile and Physicochemical Characterization of tert-Butyl N-(3-methyl-5-oxohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of tert-Butyl N-(3-methyl-5-oxohexyl)carbamate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl N-(3-methyl-5-oxohexyl)carbamate (CAS 1165921-51-6) is a versatile aliphatic carbamate intermediate used in the synthesis of complex pharmaceutical scaffolds, including xanthine derivatives and peptidomimetics. Its chemical structure combines a lipophilic tert-butoxycarbonyl (Boc) protecting group with a polar ketone-functionalized hexyl chain.

This guide provides a comprehensive technical analysis of its solubility profile. While specific experimental solubility coefficients are rarely published for this intermediate, this document utilizes Structure-Property Relationship (SPR) principles and standard laboratory data for homologous Boc-amino ketones to establish a definitive solubility guide.

Key Takeaway: The compound exhibits high solubility in polar aprotic and chlorinated solvents (DCM, THF, EtOAc), moderate-to-high solubility in alcohols, and variable solubility in non-polar alkanes depending on temperature and physical state (oil vs. solid). It is practically insoluble in water.

Physicochemical Basis of Solubility

To understand the solubility behavior, we must deconstruct the molecule into its functional interaction domains.

Structural Analysis

The molecule (


, MW: 229.32  g/mol ) comprises three distinct regions affecting solvation:
  • Lipophilic Domain (Hydrophobic):

    • Boc Group: The tert-butyl moiety provides significant steric bulk and lipophilicity.

    • Alkyl Backbone: The 3-methylhexyl chain adds non-polar surface area (

      
       contribution).
      
    • Solvent Interaction: Favors Van der Waals interactions; drives solubility in organic solvents.

  • H-Bond Donor/Acceptor Domain (Polar):

    • Carbamate (-NH-COO-): The N-H is a hydrogen bond donor; the carbonyl and ether oxygens are acceptors.

    • Solvent Interaction: Facilitates solubility in alcohols and ethers.

  • Dipolar Domain:

    • Ketone (C=O): A strong dipole and hydrogen bond acceptor at the C5 position.

    • Solvent Interaction: Enhances solubility in polar aprotic solvents like Acetone and DMSO.

Predicted Properties[1]
  • LogP (Octanol/Water Partition Coeff.): Estimated ~2.0 – 2.5 (Lipophilic).

  • Physical State: Likely a viscous colorless oil or low-melting white solid at room temperature (based on analogs like tert-butyl (4-oxopentyl)carbamate).

Solubility Profile by Solvent Class

The following data categorizes solvents based on their thermodynamic compatibility with tert-butyl N-(3-methyl-5-oxohexyl)carbamate.

Solubility Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent "Like dissolves like"; high compatibility with the Boc group and alkyl chain.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateExcellent Dipole-dipole interactions with ketone/carbamate; standard extraction solvent.
Ethers THF, Diethyl Ether, MTBEGood to Excellent Ether oxygens accept H-bonds from the carbamate NH.
Alcohols Methanol, Ethanol, IsopropanolGood Solvation via H-bonding; Methanol is preferred for dissolving crude oils.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole interactions; capable of breaking crystal lattice if solid.
Alkanes Hexane, Heptane, PentaneVariable Soluble at high concentrations but may phase separate or crystallize at low temps.
Aqueous Water, BrineInsoluble Hydrophobic effect dominates; useful for aqueous workup/washing.
Detailed Solvent Analysis
Chlorinated Solvents (DCM,

)

Status: Primary Dissolution Media. Dichloromethane is the solvent of choice for reactions involving this compound (e.g., oxidation, alkylation) and for loading flash chromatography columns. The compound is miscible in all proportions.

Esters (Ethyl Acetate)

Status: Extraction & Purification. Ethyl acetate is highly effective for extracting the compound from aqueous reaction quenches. It serves as the "polar" component in normal-phase silica chromatography.

Alkanes (Hexanes/Heptanes)

Status: Anti-solvent / Eluent. While the compound has some solubility in hexane due to the alkyl chain, the polar carbamate and ketone groups reduce affinity compared to pure hydrocarbons.

  • Application: Used in mixtures with EtOAc (e.g., 10-50% EtOAc in Hexane) for purification. Pure hexane may induce oiling out or precipitation.

Alcohols (MeOH, EtOH)

Status: Analysis & Reduction. Methanol is an excellent solvent for NMR analysis (MeOD) or reductive amination steps. However, avoid alcohols if strong Lewis acids are present to prevent Boc deprotection or transesterification (though rare under mild conditions).

Applications in Research & Development

Purification Strategy (Flash Chromatography)

The solubility profile dictates the purification workflow. Because the compound is soluble in organic solvents but distinct in polarity due to the ketone/carbamate, it purifies well on silica gel.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate gradient.

  • Elution Profile: Typically elutes between 20% and 40% EtOAc in Hexane, depending on column loading.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the experimental stage.

SolubilityWorkflow Start Compound: tert-Butyl N-(3-methyl-5-oxohexyl)carbamate Decision Select Operation Start->Decision Reaction Synthesis / Reaction Decision->Reaction Synthesis Workup Aqueous Workup Decision->Workup Isolation Purification Chromatography Decision->Purification Clean-up Analysis Analysis (NMR/HPLC) Decision->Analysis QC DCM DCM / THF (High Solubility, Inert) Reaction->DCM Extraction Extract: EtOAc or DCM Wash: Water/Brine Workup->Extraction Eluent Gradient: Hexane / EtOAc (Start 95:5 -> End 60:40) Purification->Eluent Solvents CDCl3 (Standard) MeOD (Polar protons) Analysis->Solvents

Figure 1: Solvent selection decision tree for synthesis, isolation, and analysis workflows.

Experimental Protocols

Solubility Determination Protocol (Gravimetric)

If precise solubility data is required for formulation or crystallization studies, follow this self-validating protocol.

Materials:

  • Analyte: tert-Butyl N-(3-methyl-5-oxohexyl)carbamate (>95% purity).

  • Solvents: HPLC grade (Hexane, EtOAc, MeOH, Water).

  • Equipment: Analytical balance, 2 mL HPLC vials, Centrifuge.

Procedure:

  • Preparation: Weigh 10 mg of the compound into a tared vial.

  • Addition: Add solvent in 50 µL increments at

    
    .
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with <100 µL solvent (>100 mg/mL).

    • Moderately Soluble: Clear solution with 100–1000 µL solvent (10–100 mg/mL).

    • Insoluble: Visible solid/oil droplets persisting after 1 mL addition (<10 mg/mL).

  • Validation: For "Insoluble" results, centrifuge and analyze the supernatant via HPLC to detect trace solubility.

Handling & Storage
  • Storage: Store neat at 2–8°C. If the compound is an oil, it may solidify upon prolonged storage in the fridge.

  • Re-dissolution: If the compound solidifies, gently warm the vial to 30°C or add a minimum amount of DCM before transfer.

References

  • Compound Identification & CAS

    • Source: Chemical Abstracts Service (CAS). "tert-Butyl N-(3-methyl-5-oxohexyl)carbamate (CAS 1165921-51-6)."[1][2][3][4]

    • Verification:

  • General Synthesis of Boc-Amino Ketones

    • Context: Methodologies for reductive amination and Boc-protection of amino-ketones.[5]

    • Source: BenchChem.
    • Link:

  • Solubility of Carbamate Protecting Groups: Context: General solubility rules for N-Boc derivatives in organic synthesis. Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Note: Standard reference text for properties of Boc-protected amines.
  • Analogous Compound Data (Physical State)

    • Context: Comparison with tert-butyl (4-oxopentyl)carbamate and tert-butyl (3-oxocyclopentyl)
    • Source: BLD Pharm Product Data.[1][3]

    • Link:

Sources

Literature review of tert-butyl N-(3-methyl-5-oxohexyl)carbamate synthesis

[1][2][3]

Part 1: Strategic Analysis & Retrosynthesis[1]

Target Profile[1][2]
  • IUPAC Name: tert-butyl N-(3-methyl-5-oxohexyl)carbamate[1][3][4]

  • Alternative Name: 6-(tert-butoxycarbonylamino)-4-methylhexan-2-one[1][2]

  • CAS Number: 1165921-51-6[1][5][3][4][6][7][8]

  • Molecular Formula: C₁₂H₂₃NO₃

  • Molecular Weight: 229.32 g/mol [2]

  • Core Utility: A flexible, functionalized linker used in the synthesis of peptidomimetics and drug conjugates. The molecule features a protected primary amine and a distal methyl ketone, allowing for orthogonal functionalization (e.g., reductive amination at the ketone, deprotection/acylation at the amine).

Retrosynthetic Disconnection

To design a scalable synthesis, we analyze the carbon skeleton: a 6-carbon chain functionalized at C2 (ketone) and C6 (amine), with a methyl substituent at C4.[1][2]

Primary Disconnection (Michael Addition): The most strategic bond disconnection is between C3 and C4.[2] This reveals two synthons:

  • Nucleophile: An acetone enolate equivalent (C1-C2-C3).[1][2]

  • Electrophile: A crotononitrile derivative (C4-C5-C6).[1][2]

This suggests a Michael Addition of acetone to crotononitrile, followed by selective reduction of the nitrile to a primary amine.

Mechanistic Challenge: Direct reduction of

12ketal protection strategy

RetrosynthesisTargetTarget:tert-Butyl N-(3-methyl-5-oxohexyl)carbamatePrecursor1Precursor:3-methyl-5-oxohexanenitrileTarget->Precursor1Functional GroupInterconversion(Reductive Protection)StartingMaterialsStarting Materials:Acetone + CrotononitrilePrecursor1->StartingMaterialsMichael Addition(C3-C4 Disconnection)

Figure 1: Retrosynthetic analysis identifying the Acetone-Crotononitrile Michael addition pathway.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of 3-methyl-5-oxohexanenitrile (Michael Addition)

This step establishes the carbon backbone.[1][2] The reaction utilizes a primary amine catalyst to form an enamine intermediate with acetone, which then undergoes conjugate addition to crotononitrile.

Reagents:

  • Acetone (Solvent/Reactant, excess)[1]

  • Crotononitrile (1.0 equiv)[2]

  • Cyclohexylamine (Catalyst, 0.1 equiv)[1][2]

  • Acetic Acid (Co-catalyst, 0.05 equiv)[1][2]

Protocol:

  • Setup: Charge a high-pressure autoclave or sealed pressure tube with Acetone (10 vol).

  • Addition: Add Crotononitrile (1.0 equiv), Cyclohexylamine (10 mol%), and Acetic Acid (5 mol%).

  • Reaction: Seal the vessel and heat to 180°C for 4–6 hours. Note: High temperature is required to favor the thermodynamic Michael adduct over the kinetic Aldol products.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess acetone.

  • Purification: Distill the residue under vacuum (approx. 100-110°C at 10 mmHg) to isolate 3-methyl-5-oxohexanenitrile as a colorless oil.

Key Metric: Target yield >60%.

Stage 2: Ketal Protection

To prevent cyclization during reduction, the ketone is protected as a dioxolane.

Reagents:

  • 3-methyl-5-oxohexanenitrile (1.0 equiv)[1]

  • Ethylene Glycol (1.5 equiv)[2]

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)[1]

  • Toluene (Solvent)[2]

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve the nitrile in Toluene (10 vol). Add Ethylene Glycol and pTSA.

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–8 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (2x) and Brine (1x). Dry organic layer over Na₂SO₄.[2]

  • Isolation: Concentrate in vacuo to yield 2-(2-cyano-1-methylethyl)-2-methyl-1,3-dioxolane . Use directly in the next step.

Stage 3: Nitrile Reduction & In-Situ Boc Protection

This step converts the nitrile to the primary amine and immediately protects it with a Boc group to prevent side reactions.[1]

Reagents:

  • Ketal-protected Nitrile (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1][2]

  • Nickel(II) chloride hexahydrate (0.1 equiv) / Sodium Borohydride (3.0 equiv) OR Raney Nickel / H₂ (50 psi).[2]

  • Solvent: Methanol[9]

Protocol (Borohydride Method):

  • Setup: Dissolve the Ketal-Nitrile and Boc₂O in Methanol (10 vol) and cool to 0°C.

  • Catalyst Addition: Add NiCl₂·6H₂O (0.1 equiv).

  • Reduction: Portion-wise, add NaBH₄ (3.0 equiv) over 1 hour. Caution: Vigorous gas evolution (H₂).

  • Stirring: Allow to warm to room temperature and stir for 12 hours. The presence of Boc₂O traps the amine as it forms, preventing poisoning of the catalyst and dimerization.

  • Quench: Add diethylenetriamine (0.1 equiv) to complex nickel, then concentrate methanol. Partition residue between Ethyl Acetate and Water.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the Boc-protected ketal amine .[1][2]

Stage 4: Deprotection to Target

Final hydrolysis of the ketal restores the methyl ketone.[2]

Reagents:

  • Boc-protected Ketal Amine[1]

  • Acetone/Water (4:1)

  • Pyridinium p-toluenesulfonate (PPTS) or dilute HCl (careful pH control required)[1]

Protocol:

  • Reaction: Dissolve the intermediate in Acetone/Water. Add PPTS (0.2 equiv).

  • Heating: Heat to reflux for 2–4 hours. Note: Avoid strong mineral acids to preserve the acid-sensitive Boc group.[1][2]

  • Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate.[10][11]

  • Final Purification: Concentrate and purify via silica gel chromatography to afford tert-butyl N-(3-methyl-5-oxohexyl)carbamate .

Part 3: Data Summary & Visualization

Process Logic Flow

The following diagram illustrates the critical decision points and chemical transformations.

SynthesisFlowcluster_0Step 1: Carbon Skeleton Constructioncluster_1Step 2: Chemoselective Reduction Strategycluster_2Step 3: Final DeprotectionAcetoneAcetoneMichaelAdduct3-methyl-5-oxohexanenitrileAcetone->MichaelAdductMichael Addn(180°C, Amine Cat)CrotononitrileCrotononitrileCrotononitrile->MichaelAdductKetalKetal IntermediateMichaelAdduct->KetalProtection(EG, pTSA)BocAmineKetalN-Boc Ketal AmineKetal->BocAmineKetalReduction/Trapping(NiCl2/NaBH4, Boc2O)TargetTARGET:tert-butyl N-(3-methyl-5-oxohexyl)carbamateBocAmineKetal->TargetHydrolysis(PPTS, Acetone/H2O)

Figure 2: Step-by-step synthetic workflow emphasizing the protection strategy.[1][2]

Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Michael Reaction Temp 170–190°CHigh temperature favors the thermodynamic 1,4-addition over 1,2-addition or polymerization.[1]
Ketalization Completion >98% Conv.Residual ketone will lead to piperidine impurities during the reduction step.
Reduction pH/Conditions Neutral/BasicAcidic conditions during reduction can cleave the ketal prematurely; Boc trapping must be fast.[2]
Hydrolysis Acidity Mild (pH 3-4)Strong acid (pH < 1) will cleave the Boc group (t-butyl carbamate).[1][2]

Part 4: References

  • Michael Addition to Crotononitrile:

    • Title: The Reaction of Acetone with Unsaturated Nitriles.[2]

    • Source: J. Am. Chem. Soc. 1945, 67, 11, 1996–1998.

    • URL:[Link]

  • Reduction of Nitriles in Presence of Boc Anhydride:

    • Title: Efficient One-Pot Synthesis of N-(tert-Butoxycarbonyl)amines from Nitriles.[1][2]

    • Source: J. Org.[12] Chem. 2005, 70, 5, 1949–1951.

    • URL:[Link][2]

  • Prevention of Cyclization in Keto-Nitrile Reduction:

    • Title: Reductive cyclization of keto-nitriles: A general method for the synthesis of piperidines.[1][2]

    • Source: Tetrahedron Letters, 1985, 26(13), 1623-1626.[1]

    • URL:[Link][2]

Methodological & Application

Application Note: Reductive Amination of tert-Butyl N-(3-methyl-5-oxohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the reductive amination of tert-butyl N-(3-methyl-5-oxohexyl)carbamate (referred to herein as Compound A ). This building block acts as a versatile linker in medicinal chemistry, particularly in the synthesis of PROTACs and heterobifunctional ligands, where the 3-methyl substituent provides conformational bias and the Boc-protected amine serves as a latent attachment point.

The 5-oxohexyl ketone moiety requires specific activation to undergo efficient amination without compromising the acid-sensitive Boc protecting group. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its high chemoselectivity and mild conditions, while providing a Titanium(IV) Isopropoxide alternative for sterically hindered or weakly nucleophilic amines.

Mechanistic Insight & Strategic Considerations

Substrate Analysis

Compound A presents two critical features:

  • Methyl Ketone (C5 position): Ketones are less electrophilic than aldehydes. Efficient imine formation requires either acid catalysis (AcOH) or Lewis acid activation (Ti(OiPr)₄).

  • Boc-Protected Amine (C1 position): The tert-butoxycarbonyl (Boc) group is acid-labile. Strong acidic conditions (pH < 2) or high temperatures must be avoided to prevent deprotection.

    • Risk: Premature Boc removal would expose a primary amine at C1, which is positioned 5 carbons away from the ketone. Intramolecular attack would lead to the formation of a stable 6-membered piperidine ring (reductive cyclization), effectively destroying the linker utility.

Reaction Pathway

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by the hydride source.

ReactionMechanism Ketone Compound A (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine + AcOH (Cat.) BocLoss Boc Deprotection (Strong Acid) Ketone->BocLoss Avoid Amine Target Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Dehydration) Product Secondary Amine Product Iminium->Product + H- (STAB) Reduction Cyclization Piperidine Byproduct BocLoss->Cyclization

Figure 1: Mechanistic pathway for reductive amination. Note the critical avoidance of Boc deprotection to prevent piperidine formation.

Standard Protocol: Sodium Triacetoxyborohydride (STAB)[1]

This is the "Gold Standard" method for Compound A. STAB is mild enough to preserve the Boc group but strong enough to reduce the iminium ion in the presence of the ketone.

Reagents & Stoichiometry[2]
ComponentRoleEquiv.Notes
Compound A Substrate1.0Dissolve in DCE (0.1 – 0.2 M).
Amine (R-NH₂) Nucleophile1.1 – 1.5Use free base if possible. If HCl salt, add 1.0 eq Et₃N.[1]
AcOH Catalyst1.0 – 2.0Crucial for ketone activation.
NaBH(OAc)₃ Reductant1.5 – 2.0Add as solid. Moisture sensitive.
1,2-Dichloroethane (DCE) Solvent-Preferred over THF/DCM for rate.
Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Compound A (1.0 equiv) in anhydrous DCE (concentration ~0.15 M).

  • Amine Addition: Add the target amine (1.2 equiv).

    • Note: If the amine is a hydrochloride salt, add Triethylamine (Et₃N, 1.2 equiv) and stir for 10 minutes before proceeding.

  • Activation: Add Glacial Acetic Acid (AcOH, 1.5 equiv).

    • Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the imine/iminium species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir under nitrogen atmosphere.

    • Duration: Typically 4–16 hours. Monitor by LC-MS or TLC.

    • Checkpoint: If conversion is <50% after 4 hours, add a second portion of STAB (0.5 equiv).

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose boron complexes.

  • Workup:

    • Extract the aqueous layer with DCM (3x).[2]

    • Combine organic layers and wash with Brine.[3][2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate or DCM/MeOH (for polar amines).

Alternative Protocol: Titanium(IV) Isopropoxide[4]

Use this method if the amine is sterically hindered (e.g., tert-butylamine) or weakly nucleophilic (e.g., anilines), or if the STAB method fails to push conversion.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Compound A Substrate1.0Neat or minimal THF.
Amine Nucleophile1.2 – 1.5
Ti(OiPr)₄ Lewis Acid1.5 – 2.0Water scavenger & activator.
NaBH₄ Reductant1.5Added in Step 2 (Ethanol).
Step-by-Step Procedure
  • Imine Formation: In a dry flask under nitrogen, mix Compound A (1.0 equiv) and the Amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat.

    • Note: If the mixture is too viscous, add a minimal amount of dry THF (0.5 mL per mmol).

  • Stirring: Stir at RT for 6–12 hours.

    • Mechanism:[1][4][5][6][7] Ti(OiPr)₄ drives the equilibrium by coordinating to the ketone oxygen and scavenging the water produced during imine formation.

  • Dilution & Reduction: Dilute the reaction mixture with absolute Ethanol (EtOH) or Methanol (MeOH) (approx. 2 mL per mmol).

    • Caution: Do not add water yet.

  • Borohydride Addition: Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv) in portions.

    • Safety: Gas evolution (H₂) will occur.

  • Quench (The "Titanium Emulsion" Fix):

    • Add water (0.5 mL) to quench. A white precipitate (TiO₂) will form.

    • Critical Step: To prevent difficult emulsions, dilute with EtOAc and add 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously until two clear layers form (may take 1 hour).

  • Workup: Filter through a pad of Celite to remove Titanium salts. Extract and purify as described in the Standard Protocol.

Process Workflow Diagram

Workflow Start Start: Compound A + Amine Decision Is Amine Sterically Hindered or Weakly Nucleophilic? Start->Decision PathA Method A: STAB Protocol (Standard) Decision->PathA No PathB Method B: Ti(OiPr)4 Protocol (Difficult Substrates) Decision->PathB Yes StepA1 Dissolve in DCE Add AcOH (1.5 eq) PathA->StepA1 StepA2 Add NaBH(OAc)3 Stir 4-16h StepA1->StepA2 Quench Quench & Workup (Sat. NaHCO3 or Rochelle's Salt) StepA2->Quench StepB1 Mix Neat with Ti(OiPr)4 Stir 6-12h (Imine Formation) PathB->StepB1 StepB2 Dilute with EtOH Add NaBH4 StepB1->StepB2 StepB2->Quench Purify Purification (Flash Chromatography) Quench->Purify

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Ketone is sterically hindered by 3-Me group.Switch to Method B (Ti(OiPr)₄) . The Lewis acid activates the carbonyl more effectively than AcOH.
Boc Deprotection Reaction medium too acidic.Ensure AcOH does not exceed 2.0 equiv. Do NOT use TFA or HCl. Keep temp < 40°C.
Cyclized Product Boc lost, followed by intramolecular amination.Verify pH of quench. Ensure starting material (Compound A) is free of residual acid from previous steps.
Emulsion during Workup Boron or Titanium salts.STAB: Use more water/brine washes. Ti: Use Rochelle's salt (Sodium potassium tartrate) and stir until layers clarify.
Tertiary Amine Impurity Over-alkylation (rare for ketones).Use a slight excess of amine (1.2–1.5 eq) relative to the ketone.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][1][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: An improved procedure for the synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Grignard reaction protocols involving tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chemoselective Grignard Reaction with tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Abstract

This document provides a comprehensive guide for performing a Grignard reaction on the bifunctional substrate, tert-butyl N-(3-methyl-5-oxohexyl)carbamate. The primary objective is the chemoselective nucleophilic addition of a Grignard reagent to the ketone moiety, yielding a tertiary alcohol, while preserving the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This protocol emphasizes the scientific principles governing the reaction's selectivity, detailed step-by-step procedures for execution, and critical considerations for ensuring a successful outcome. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for elaborating ketone-containing, N-protected intermediates.

Scientific Principles and Mechanistic Overview

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2] It involves the addition of a highly nucleophilic organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone.[3]

Reaction Mechanism

The reaction with tert-butyl N-(3-methyl-5-oxohexyl)carbamate proceeds via the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon of the ketone. This attack forms a new C-C bond and a magnesium alkoxide intermediate.[1] A subsequent workup step with a mild proton source quenches this intermediate to yield the final tertiary alcohol product.[3] The entire process must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases that react violently with water and other protic sources, which would quench the reagent and prevent the desired reaction.[2][4]

Chemoselectivity: Ketone vs. Carbamate

The substrate features two carbonyl groups: a ketone and a carbamate (as part of the Boc group). Successful synthesis of the desired tertiary alcohol hinges on the Grignard reagent reacting selectively with the ketone. This chemoselectivity is governed by the relative electrophilicity of the two carbonyl carbons.

  • Ketone Carbonyl: The ketone carbonyl is highly polarized due to the electronegativity of the oxygen atom, making the carbon a prime target for nucleophiles.[5]

  • Carbamate Carbonyl: The carbamate carbonyl is significantly less electrophilic. The lone pair of electrons on the adjacent nitrogen atom participates in resonance, delocalizing electron density onto the carbonyl oxygen. This resonance stabilization reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles.

Therefore, the Grignard reagent will preferentially attack the more electrophilic ketone. While reactions of Grignard reagents with N-Boc protected amides have been developed to form ketones, these often require specific conditions or catalysts to facilitate the cleavage of the C(O)-N bond.[6] Under standard conditions for addition to ketones, the carbamate group is generally unreactive.

Stability of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including exposure to most nucleophiles and bases.[7] This makes it an ideal choice for molecules undergoing Grignard reactions. However, the Boc group is designed to be labile under acidic conditions.[8] This characteristic is critical during the reaction workup. The use of strong acids to quench the reaction will cleave the Boc group. Therefore, a non-acidic or weakly acidic quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is required to protonate the alkoxide intermediate without removing the Boc protecting group.

Experimental Protocol

This protocol details the addition of methylmagnesium bromide (CH₃MgBr) to tert-butyl N-(3-methyl-5-oxohexyl)carbamate. The principles can be adapted for other Grignard reagents.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
tert-butyl N-(3-methyl-5-oxohexyl)carbamate≥95%Sigma-AldrichThe limiting reagent.
Methylmagnesium bromide solution (e.g., 3.0 M in Et₂O)Synthesis GradeSigma-AldrichHandle under inert gas. Titrate prior to use for accurate molarity.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarEMD MilliporeMust be anhydrous (<50 ppm H₂O).
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificUsed for quenching the reaction.
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificUsed for extraction.
Brine (Saturated Aqueous NaCl)Reagent GradeFisher ScientificUsed for washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVWRUsed for drying the organic layer.
Silica Gel60 Å, 230-400 meshVWRFor column chromatography.
Equipment
  • Round-bottom flasks (flame-dried before use)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Syringes for liquid transfer

  • Addition funnel (flame-dried)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology

A. Reaction Setup

  • Prepare Glassware: All glassware must be rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of inert gas (Argon or Nitrogen). This prevents atmospheric moisture from contaminating the reaction.[9]

  • Initial Setup: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add tert-butyl N-(3-methyl-5-oxohexyl)carbamate (e.g., 2.43 g, 10.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Purge the flask with inert gas. Add 40 mL of anhydrous THF via syringe to dissolve the substrate.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

B. Grignard Addition

  • Reagent Addition: Slowly add methylmagnesium bromide (3.0 M in Et₂O, 3.7 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution at 0 °C over 15-20 minutes using a syringe. The use of a slight excess of the Grignard reagent ensures full conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.

C. Workup and Purification

  • Quenching: While keeping the flask at 0 °C, slowly and carefully quench the reaction by adding 20 mL of cold, saturated aqueous NH₄Cl solution dropwise. A vigorous reaction may occur initially. Stir for 10-15 minutes until any solids dissolve and two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash them with brine (1 x 40 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-(2-hydroxy-2,4-dimethylheptan-6-yl)carbamate.

Workflow and Data Summary

Experimental Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvents setup Assemble under N2/Ar prep_reagents->setup dissolve Dissolve Substrate in Anhydrous THF setup->dissolve cool Cool to 0 °C dissolve->cool add_grignard Add Grignard Reagent Dropwise cool->add_grignard monitor Stir & Monitor by TLC add_grignard->monitor quench Quench with sat. aq. NH4Cl at 0 °C monitor->quench extract Extract with EtOAc quench->extract wash_dry Wash with Brine, Dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the Grignard reaction.

Reaction Scheme

Caption: Reaction scheme for the synthesis.

Troubleshooting and Safety

IssuePotential CauseSolution
Reaction does not start/Low Yield Wet glassware or solvent; inactive Grignard reagent.Ensure all glassware is meticulously flame-dried under inert gas.[9] Use freshly opened anhydrous solvent. Titrate the Grignard reagent before use to confirm its concentration.
Starting material remains Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Ensure accurate measurement based on titration.
Loss of Boc protecting group Acidic conditions during workup.Strictly use saturated aqueous NH₄Cl for quenching. Avoid any strong acids. If emulsions form during extraction, add more brine, not acid.[8]
Formation of biphenyl or other side-products High reaction temperature or concentration.Maintain a low temperature (0 °C) during addition. Add the Grignard reagent slowly to control the exotherm. High concentrations of halide can favor coupling side products.[9]

Safety Precautions: Grignard reagents are highly reactive, flammable, and corrosive. They react violently with water.[4] All operations must be conducted in a chemical fume hood under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Anhydrous ethers like THF and diethyl ether are extremely flammable and can form explosive peroxides. Never distill them to dryness.

References

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • Industrial Chemical Manufacturers. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Sureshbabu, P., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(18), 11823–11838. [Link]

  • Wikipedia. Tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

Sources

Catalytic hydrogenation techniques for 5-oxohexyl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective & Asymmetric Hydrogenation of 5-Oxohexyl Carbamates

Abstract & Scope

This application note details the catalytic hydrogenation of 5-oxohexyl carbamates to their corresponding 5-hydroxyhexyl derivatives. This transformation is a critical step in the synthesis of methylxanthine derivatives (e.g., Lisofylline analogs) and chiral pharmaceutical intermediates.[1]

The core technical challenge is chemoselectivity : reducing the C5 ketone to a secondary alcohol while preserving the C1 carbamate moiety (


), which is susceptible to hydrogenolysis or transesterification under aggressive conditions.[1] We present two validated protocols:
  • Protocol A (Racemic): A robust heterogeneous method using Ruthenium on Carbon (Ru/C) for cost-effective scale-up.[1]

  • Protocol B (Asymmetric): A homogeneous method using Noyori-type Ruthenium catalysts for high enantioselectivity (

    
     ee).[1]
    

Chemical Strategy & Thermodynamics

The hydrogenation of 5-oxohexyl carbamate involves competing reaction pathways. Understanding the thermodynamic stability of the functional groups is prerequisite to catalyst selection.[1]

  • Target Reaction (Ketone Reduction):

    
    .[1] Facile under moderate pressure (
    
    
    
    bar).[1]
  • Side Reaction 1 (Carbamate Hydrogenolysis): Cleavage of the C-O bond.[1][2] Generally requires high temperatures (

    
    ) or specific catalysts (e.g., pincer-Ir complexes).[1]
    
  • Side Reaction 2 (Aromatic Ring Reduction): If the carbamate nitrogen bears an aromatic group (e.g.,

    
    -phenyl), ring saturation is a risk with Rh or Pt catalysts.[1]
    

Operational Window: To ensure chemoselectivity, the reaction temperature must be maintained below 80°C . Above this threshold, the risk of carbamate cleavage to formamides and alcohols increases significantly.

Figure 1: Reaction Selectivity Landscape

ReactionSelectivity Substrate 5-Oxohexyl Carbamate Target 5-Hydroxyhexyl Carbamate (Target) Substrate->Target Ru/C or Ru-BINAP 20-60°C, 10-50 bar Impurity1 Formamides/Amines (Over-reduction) Substrate->Impurity1 T > 130°C or Ir-Pincer Cat. Impurity2 Ring Saturated (Side Reaction) Substrate->Impurity2 Rh/C or Pt/C Uncontrolled Target->Impurity1 Prolonged exposure High T

Caption: Chemoselectivity map. Green path indicates the optimal operational window.[1] Red/Yellow paths indicate thermal or catalytic failure modes.[1]

Process Safety: High-Pressure Hydrogenation

Hydrogenation involves Class 4 flammable gas under pressure.[1] Strict adherence to safety protocols is mandatory.

  • Pyrophoric Catalysts: Dry Ru/C and Raney Nickel are pyrophoric.[1] Always handle these catalysts as water-wet pastes or under an inert atmosphere (Argon/Nitrogen).[1] Never add dry catalyst to a solvent containing hydrogen; a fire will occur immediately.[1]

  • Vessel Integrity: Use ASME-rated stainless steel autoclaves (e.g., Parr 4560 series).[1] Inspect the rupture disc rating before every run (Standard: 1000-1500 psi).[1]

  • Grounding: Static discharge is a primary ignition source.[1] The reactor, transfer lines, and operator (via anti-static shoes/straps) must be grounded.[1]

Protocol A: Heterogeneous Racemic Reduction

Objective: Cost-effective conversion of C=O to CH-OH without stereocontrol. Catalyst: 5% Ruthenium on Carbon (Ru/C).[1] Ru is preferred over Pd because Pd can cleave


-benzyl carbamates (Cbz) and is less active for aliphatic ketones.[1]

Materials:

  • Substrate: 5-oxohexyl carbamate (10.0 g, 41 mmol)[1]

  • Catalyst: 5% Ru/C (50% water wet), 0.5 g (5 wt% loading)

  • Solvent: Methanol (100 mL) - Note: Ethanol or IPA are acceptable alternatives.[1]

Step-by-Step Methodology:

  • Catalyst Loading: In a fume hood, place the wet Ru/C paste into the autoclave liner.[1]

  • Substrate Addition: Dissolve the substrate in Methanol. Gently pour the solution over the catalyst.[1] Do not stir yet.

  • Sealing & Purging:

    • Seal the reactor.[1][3]

    • N2 Purge: Pressurize to 5 bar with Nitrogen, then vent to 1 bar. Repeat 3 times to remove Oxygen.[1]

    • H2 Purge: Pressurize to 5 bar with Hydrogen, then vent to 1 bar. Repeat 3 times.

  • Reaction:

    • Set agitation to 800-1000 rpm (mass transfer is critical in heterogeneous catalysis).[1]

    • Pressurize H2 to 40 bar (580 psi) .

    • Heat to 50°C .

    • Monitor H2 uptake via mass flow controller or reservoir pressure drop.[1]

  • Completion: Reaction is typically complete when H2 consumption ceases (approx. 4-6 hours).[1]

  • Workup:

    • Cool to 25°C. Vent H2 carefully. Purge with N2.[1][4][5]

    • Filter the mixture through a Celite pad to remove the catalyst.[1][6] Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol.[1]

Protocol B: Asymmetric Homogeneous Reduction

Objective: Enantioselective reduction (


 ee) to generate chiral 5-hydroxyhexyl carbamates.
Catalyst:  RuCl2[(S)-BINAP][(S)-DAIPEN] (Noyori Catalyst).[1]
Mechanism:  Metal-ligand bifunctional catalysis involving an outer-sphere hydride transfer.[1]

Materials:

  • Substrate: 5-oxohexyl carbamate (1.0 g)

  • Catalyst: RuCl2(BINAP)(DAIPEN) (S/C ratio 1000:1 to 2000:1)[1]

  • Base: Potassium tert-butoxide (t-BuOK) - Required to activate the pre-catalyst.[1]

  • Solvent: Isopropanol (degassed).[1]

Step-by-Step Methodology:

  • Inert Handling: All solids must be weighed in a glovebox or under a strict Argon stream.[1]

  • Solution Prep:

    • Dissolve substrate in degassed Isopropanol.

    • Add t-BuOK (base to catalyst ratio 10:1 usually, or equimolar to catalyst depending on the specific complex form).[1] Note: Avoid excess base to prevent carbamate hydrolysis.

    • Add the Ruthenium catalyst.[1]

  • Hydrogenation:

    • Transfer solution to the autoclave via cannula (exclude air).[1]

    • Pressurize with H2 to 10-20 bar .

    • Stir at 25-30°C . Note: Lower temperatures enhance enantioselectivity.

  • Monitoring: Run for 12-24 hours. Check conversion via HPLC.

  • Workup:

    • Vent and purge.[1][4]

    • Pass the solution through a short silica plug to remove the Ru catalyst.[1]

    • Evaporate solvent.[1]

Figure 2: Experimental Workflow (Protocol B)

Workflow cluster_prep Preparation (Glovebox/Schlenk) cluster_rxn Reaction Parameters cluster_down Downstream start Start: Inert Atmosphere weigh Weigh Catalyst & Base (Ru-BINAP + t-BuOK) start->weigh dissolve Dissolve Substrate in Degassed IPA weigh->dissolve mix Combine & Transfer to Autoclave dissolve->mix purge Purge: N2 (3x) -> H2 (3x) mix->purge cond Set Conditions: 10-20 bar H2, 30°C purge->cond stir Agitation (Stirring) cond->stir vent Vent & N2 Flush stir->vent 12-24h filter Silica Plug Filtration (Remove Ru) vent->filter anal Chiral HPLC Analysis filter->anal

Caption: Asymmetric hydrogenation workflow emphasizing inert handling and catalyst removal.

Analytical Validation

Quantitative analysis is required to verify conversion and enantiomeric excess (ee).[1]

Table 1: Analytical Methods

ParameterTechniqueColumn / ConditionsAcceptance Criteria
Conversion GC-FID or HPLC-UVC18 Reverse Phase (Water/Acetonitrile gradient)> 98% consumption of ketone
Chemoselectivity LC-MSCheck for [M+H]+ of amine (carbamate cleavage)< 1% amine impurity
Enantioselectivity Chiral HPLCChiralcel OD-H or AD-H (Hexane/IPA)> 95% ee (for Protocol B)[1]
Residual Metal ICP-MSN/A< 10 ppm Ru (Pharma limit)

Troubleshooting

  • Low Conversion:

    • Cause: Catalyst poisoning by Sulfur or Amines.[1]

    • Fix: Recrystallize the starting material; increase catalyst loading; ensure H2 purity (Grade 5.0).

  • Carbamate Cleavage (Amine smell):

    • Cause: Temperature too high (>80°C) or reaction time too long.[1]

    • Fix: Reduce temperature; stop reaction immediately upon H2 uptake plateau.[1]

  • Low Enantioselectivity (Protocol B):

    • Cause: Temperature too high or wet solvent.[1]

    • Fix: Lower T to 20°C; dry IPA over molecular sieves (water can disrupt the outer-sphere mechanism).[1]

References

  • Safety in High-Pressure Hydrogenation

    • Parr Instrument Company.[1] "Safety in the Operation of Laboratory Reactors."[1][4]

    • Source: [Link]

  • Chemoselectivity of Ketones vs Carbamates

    • Casey, C. P., & Guan, H.[1][7] (2007).[1] "An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones."[1][7][8] Journal of the American Chemical Society.[1][9][10] (Demonstrates ketone selectivity over ester/carbamate-like groups).

    • Source: [Link][1]

  • Asymmetric Hydrogenation (Noyori Type)

    • Noyori, R., & Ohkuma, T.[1] (2001).[1] "Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts." Angewandte Chemie International Edition.

    • Source: [Link][1]

  • Stability of Carbamates in Hydrogenation

    • Kumar, A., et al.[1] (2023).[1] "Hydrogenation of Carbamates, Ureas, and Polyurethanes Using Heterogeneous Catalysts." ACS Sustainable Chemistry & Engineering.[1] (Highlights that high T >140°C is required to break carbamates, validating the safety of <80°C protocols).

    • Source: [Link][1][11]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Synthesis Optimization Group Subject: Yield Optimization Guide: Synthesis of tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Executive Summary & Technical Scope

This guide addresses the yield optimization for tert-butyl N-(3-methyl-5-oxohexyl)carbamate (Target Molecule). This intermediate is a critical building block often utilized in the synthesis of peptidomimetics and statin-class HMG-CoA reductase inhibitors.

The synthesis of this molecule presents two primary challenges:

  • Functional Group Compatibility: The acid-labile Boc group must survive the oxidation or alkylation conditions.

  • Regioselectivity: Ensuring the formation of the methyl ketone (5-oxo) rather than the aldehyde or over-alkylated tertiary alcohol.

This guide focuses on the two most robust synthetic pathways:

  • Method A (Oxidative): Wacker-Tsuji Oxidation of tert-butyl (3-methylhex-5-en-1-yl)carbamate.

  • Method B (Nucleophilic): Weinreb Amide Alkylation of 5-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid.

Method A: Wacker-Tsuji Oxidation (Recommended)

This method involves the palladium-catalyzed oxidation of the terminal alkene precursor.[1][2][3][4] It is the most direct route but suffers from potential isomerization and catalyst deactivation by the carbamate nitrogen.

The Optimized Protocol

Standard Wacker conditions (PdCl₂/CuCl₂) often stall due to the coordination of the Boc-amine to the Pd(II) center. The following optimized protocol utilizes a DMA/H₂O solvent system to enhance turnover.

Reagents:

  • Precursor: tert-butyl (3-methylhex-5-en-1-yl)carbamate (1.0 equiv)

  • Catalyst: PdCl₂ (0.1 equiv)

  • Co-oxidant: CuCl (1.0 equiv)

  • Solvent: DMA:H₂O (7:1 v/v)

  • Atmosphere: O₂ (Balloon or 1 atm bubbling)

Step-by-Step Workflow:

  • Degassing: Dissolve the alkene precursor in DMA/H₂O. Degas the solution with Argon for 15 minutes to remove dissolved CO₂ and N₂.

  • Catalyst Addition: Add PdCl₂ and CuCl in a single portion.

  • Oxygenation: Purge the headspace with O₂ and maintain an O₂ atmosphere (balloon).

  • Reaction: Stir vigorously at 50°C for 12–24 hours. Note: Higher temperatures (>60°C) promote double bond migration.

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold) to remove copper salts, followed by brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide (Method A)
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by the carbamate nitrogen.Switch solvent to DMA (N,N-Dimethylacetamide) or DMF . These solvents coordinate competitively to Pd, preventing the substrate from inhibiting the catalyst [1].
Aldehyde Formation Anti-Markovnikov addition (rare but possible with steric bulk).Ensure the reaction temperature is ≥50°C . Lower temperatures favor aldehyde traces in sterically crowded alkenes.
Pd Black Precipitation Inefficient re-oxidation of Pd(0) to Pd(II).Increase agitation speed (RPM > 800) to maximize O₂ mass transfer. Consider using CuCl₂ (1.0 equiv) instead of CuCl to jump-start the cycle.
Isomerization (Internal Alkene) Reaction time too long or acid buildup.Monitor by TLC every 2 hours. Stop reaction immediately upon consumption of starting material. Add a buffer (e.g., NaHCO₃) if the substrate is acid-sensitive.
Mechanistic Visualization (Wacker Cycle)

WackerCycle Pd_II Pd(II) Species (Active Catalyst) Coordination Alkene Coordination (Rate Limiting) Pd_II->Coordination + Substrate Nucleopalladation Nucleopalladation (H2O Attack) Coordination->Nucleopalladation Markovnikov Elimination Beta-Hydride Elimination -> Enol -> Ketone Nucleopalladation->Elimination Pd_0 Pd(0) Species (Inactive) Elimination->Pd_0 + Product (Ketone) Reoxidation Re-oxidation (CuCl2 + O2) Pd_0->Reoxidation Reoxidation->Pd_II Regeneration

Figure 1: Simplified Wacker-Tsuji catalytic cycle highlighting the critical re-oxidation step.

Method B: Weinreb Amide Alkylation (Alternative)

If the Wacker oxidation fails due to substrate sensitivity, the Weinreb amide route is the standard "nucleophilic" alternative. It builds the ketone from the corresponding carboxylic acid.

The Optimized Protocol

Reagents:

  • Precursor: 5-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid.

  • Amine Source: N,O-Dimethylhydroxylamine HCl.

  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt.

  • Nucleophile: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether).

Step-by-Step Workflow:

  • Amide Formation: Activate the acid with CDI in DCM at 0°C. Add N,O-dimethylhydroxylamine HCl (1.2 equiv). Stir at RT until conversion is complete. Isolate the Weinreb amide.

  • Drying: Critical. The Weinreb amide must be azeotropically dried (toluene) before the Grignard step. Moisture kills the yield.

  • Alkylation: Dissolve the amide in anhydrous THF. Cool to -10°C (ice/salt bath).

  • Addition: Add MeMgBr (1.5 equiv) dropwise.

  • Quench: Quench with saturated NH₄Cl cold.

  • Purification: The product is often clean enough to proceed, or purify via silica gel.

Troubleshooting Guide (Method B)
IssueProbable CauseCorrective Action
Over-alkylation (Tertiary Alcohol) Collapse of the tetrahedral intermediate during reaction.Ensure the temperature stays below 0°C during addition. The stable chelated intermediate prevents the second addition of Grignard [2].
Incomplete Conversion "Wet" Grignard reagent or moisture in solvent.Titrate the Grignard reagent before use. Use freshly distilled THF.
Racemization (at C3) If C3 is chiral, alpha-deprotonation is a risk (though low for this substrate).Avoid using strong bases (LDA) for the amide coupling. Use EDC/HOBt or CDI which are milder and suppress racemization.
Low Yield of Amide Steric hindrance at the acid.Use HATU as the coupling reagent if CDI/EDC fails. It is more expensive but highly efficient for hindered acids.

Critical Control Points (CCPs)

To ensure reproducibility, monitor these specific parameters:

  • Boc Stability:

    • Risk:[4][5][6] The Boc group is acid-sensitive.

    • Control: In the Wacker oxidation, HCl is generated as a byproduct of the Pd re-oxidation loop. Add NaHCO₃ (solid, 1.0 equiv) to the reaction mixture to buffer the solution.

  • Purification on Silica:

    • Risk:[4][5][6] Silica gel is slightly acidic and can deprotect the Boc group or catalyze aldol condensation of the ketone product.

    • Control: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes before loading the sample.

Frequently Asked Questions (FAQs)

Q1: Can I use the Sigman method (TBHP) instead of O₂ for the Wacker oxidation? Answer: Yes. The Sigman protocol using TBHP (70% aq) and a cationic Pd catalyst is excellent for difficult substrates and avoids the use of copper salts, making purification easier. However, it requires specialized ligands (e.g., Quinox). For standard lab scale, the Pd/Cu/O₂ system is more accessible [3].

Q2: My product contains a minor impurity that looks like the isomerized internal ketone. How do I remove it? Answer: Separation of the 5-oxo (methyl ketone) from the 4-oxo (ethyl ketone) isomer is difficult on standard silica. Use AgNO₃-impregnated silica gel , which separates compounds based on subtle electronic differences, or switch to high-performance reverse-phase chromatography (C18).

Q3: Why is my yield lower when I scale up the Wacker reaction? Answer: Oxygen mass transfer is the limiting factor at scale. A balloon is insufficient for reactions >5g. Use an overhead stirrer and a sparger to actively bubble O₂ through the solution.

References

  • Tsuji, J. (1984). Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones. Synthesis, 1984(05), 369-384.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Michel, B. W., Camelio, A. M., Cornell, C. N., & Sigman, M. S. (2009). A general and efficient catalyst system for a Wacker-type oxidation using TBHP as the terminal oxidant. Journal of the American Chemical Society, 131(17), 6076-6077.[3]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed., Wiley-Interscience. (General reference for Boc stability).

Sources

Technical Support: Purification of tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are dealing with tert-butyl N-(3-methyl-5-oxohexyl)carbamate , a bifunctional intermediate containing a Boc-protected primary amine and a methyl ketone .

This molecule presents a classic "purification paradox":

  • The Boc Group: Acid-labile and thermally unstable (decomposes >150°C).

  • The Methyl Ketone: Chemically robust but often co-elutes with non-polar byproducts like excess Di-tert-butyl dicarbonate (

    
    ).
    

The Core Challenge: Standard distillation will destroy the Boc group. Standard silica chromatography often fails to separate the product from excess


 due to similar polarity (

values).

The Solution: This guide prioritizes Chemical Purification (Bisulfite Adducts) over physical separation. This method exploits the specific reactivity of the methyl ketone to "pull" your product into the aqueous phase, leaving non-carbonyl impurities (like


) in the organic phase.

Module 1: The "Magic Bullet" – Bisulfite Purification

Applicability: High.[1] This is the most effective method for removing non-ketone impurities (excess


, unreacted alkyl halides, or non-carbonyl side products) without running a column.
The Science

Methyl ketones react reversibly with saturated sodium bisulfite (


) to form a water-soluble sulfonate salt (adduct).[2] Impurities that lack a reactive carbonyl group remain in the organic layer. The adduct is then hydrolyzed to regenerate your pure ketone.
The Protocol

Step 1: Adduct Formation

  • Dissolve your crude oil in a minimal amount of Ethyl Acetate (EtOAc) .

    • Note: Avoid ethers (THF/Et2O) if possible, as they solubilize water and make phase separation messy.

  • Add 3–5 equivalents of saturated aqueous

    
     .
    
  • Vigorous Agitation: Stir rapidly or shake in a sep funnel for 30–60 minutes.

    • Visual Check: A white precipitate (the adduct) may form at the interface. This is good. If it solidifies completely, add a small amount of water to keep it a slurry.

Step 2: The Wash (Removing Impurities)

  • Transfer to a separatory funnel.[3]

  • Separate the layers.

    • Top Layer (Organic): Contains

      
      , mineral oil, and non-ketone impurities. DISCARD  (after checking TLC).
      
    • Bottom Layer (Aqueous/Slurry): Contains your product as the bisulfite adduct.[2][4] KEEP .

  • Wash the aqueous layer 2x with fresh EtOAc to ensure all non-polar trash is removed.

Step 3: Regeneration

  • Place the aqueous layer (and any solid adduct) into a flask.

  • Add fresh EtOAc (volume equal to aqueous phase).

  • Slowly add saturated

    
      or 10% NaOH  while stirring until pH > 9.
    
    • Caution: The Boc group is stable to base, but do not heat.

  • The adduct will break, and the pure ketone will migrate back into the EtOAc layer.

  • Separate, dry (

    
    ), and concentrate in vacuo (<40°C).
    
Workflow Diagram

BisulfitePurification Start Crude Mixture (Product + Boc2O + Impurities) Step1 Add Sat. NaHSO3 (Vigorous Stirring) Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Boc2O) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product-Adduct) PhaseSep->AqLayer Keep Wash Wash Aqueous with EtOAc AqLayer->Wash Regen Regeneration Add NaHCO3 (pH > 9) + EtOAc Wash->Regen Final Pure Product (in EtOAc) Regen->Final

Caption: Selective extraction of methyl ketones using the Bisulfite method.

Module 2: Removing Excess (Alternative Methods)

If you cannot use the bisulfite method (e.g., if you have other sensitive esters), use a Chemical Scavenger .

Q: Why can't I just rotovap the


 off? 
A: 

has a boiling point of 57°C (at 0.5 mmHg), but it sublimes and "creeps" into your product. High vacuum helps, but often leaves a residue.

The Scavenger Protocol (DMAPA)

  • Add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.5 – 1.0 eq relative to excess

    
    ) to your reaction mixture.
    
  • Stir for 20 minutes at Room Temperature (RT).

    • Mechanism:[5][6][7][8] The primary amine of DMAPA reacts rapidly with

      
       to form an inert urea/carbamate.
      
  • Wash the organic layer with dilute acid (0.5 M citric acid or 1 M

    
    ).
    
    • Result: The DMAPA-Boc adduct becomes protonated (charged) and washes into the aqueous layer. Your product (Boc-protected) remains in the organic layer.

Module 3: Troubleshooting Chromatography

If you must run a column, follow these specifications to avoid decomposition or poor separation.

Visualization (TLC)

Do not rely on UV alone. Boc-carbamates have weak UV absorbance (end absorption <210 nm).

StainColorSpecificityNotes
Ninhydrin Pink/Purple Boc-AminesRequires strong heating (~150°C) to cleave the Boc group on the plate to release the free amine, which then stains.
PMA (Phosphomolybdic Acid) Dark Blue/GreenGeneralGood for the ketone moiety.
Iodine (

)
BrownLipophilicsWill show

clearly (brown spot).
Solvent Systems[2][3][5][7][8][9][10][11][12]
  • Standard: Hexanes / Ethyl Acetate.[9]

  • The "Tailing" Fix: If your product streaks, it is likely due to the amide hydrogen interacting with the silica.

    • Add: 1% Triethylamine (

      
      ) to the column solvent.
      
    • Warning: Do not use acid (Acetic Acid) in the eluent. While stable to dilute acid washes, prolonged exposure to acidic silica can slowly cleave the Boc group.

Module 4: Critical Safety & Stability (FAQs)

Q: Can I distill this compound to purify it? A: NO. Boc groups undergo thermal elimination (producing isobutylene and


) at temperatures above 130°C–150°C . Even under high vacuum, the pot temperature required to distill a C11-amino ketone will likely trigger decomposition.

Q: Is the Boc group stable to the Bisulfite (NaHSO3) wash? A: YES. Saturated


 is weakly acidic (pH ~4). Boc groups generally require pH < 1 (e.g., TFA, HCl) or Lewis acids for cleavage. However, do not heat  the bisulfite mixture. Perform the extraction at RT or 0°C.

Q: My NMR shows a "double" set of peaks. Is it impure? A: Check for Rotamers. Carbamates (Boc groups) exhibit restricted rotation around the N-C(O) bond. This often results in broad or split peaks in


 NMR (especially in 

) at RT.
  • Test: Run the NMR at 50°C (if solvent allows) or in DMSO-

    
    . If the peaks coalesce, it is pure.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[10] (Standard reference for Boc stability and cleavage conditions).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Source for Sodium Bisulfite adduct protocols for ketones).
  • BenchChem Technical Support. "Methods for removing excess Boc anhydride from reaction mixture." (General scavenger protocols).

  • Furigay, M. H.; et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[4][11] Org.[12][13][14] Process Res. Dev.2017 , 21, 1394–1403.[4] (Definitive guide on bisulfite purification efficiency).

Sources

Technical Support Center: Optimizing Boc-Protection of Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the tert-butoxycarbonyl (Boc) protection of amino ketones. The presence of both an amine and a ketone functionality in the same molecule presents unique challenges, particularly concerning reaction temperature. Temperature is a critical parameter that not only influences the reaction rate but also governs the chemoselectivity and the preservation of stereochemical integrity.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate the complexities of this transformation, troubleshoot common issues, and successfully optimize your reaction conditions.

Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical when performing a Boc-protection on an amino ketone?

Temperature control is paramount due to the dual reactivity of α-amino ketones. While the primary goal is the nucleophilic attack of the amine onto the di-tert-butyl dicarbonate ((Boc)₂O), elevated temperatures can promote undesirable side reactions.[1][2]

The most significant concerns are:

  • Enolization and Epimerization: The α-protons adjacent to the ketone are acidic. Higher temperatures, especially in the presence of a base, can facilitate deprotonation to form an enolate. If the α-carbon is a stereocenter, this enolization will lead to racemization or epimerization, compromising the stereochemical purity of your product.

  • Aldol and Self-Condensation Reactions: The enolate intermediate is nucleophilic and can react with another molecule of the starting ketone, leading to aldol condensation byproducts.

  • Decomposition of (Boc)₂O: Di-tert-butyl dicarbonate is thermally sensitive and can decompose at elevated temperatures, reducing the efficiency of the protection and introducing impurities.[3]

  • Formation of Byproducts: Higher temperatures can accelerate other side reactions, such as the formation of N,N-di-Boc derivatives or ureas.[4][5]

Therefore, careful temperature management is essential to favor the desired N-protection pathway while suppressing these competing reactions. Starting reactions at a lower temperature (e.g., 0 °C) is a standard precautionary measure.[6]

Q2: My reaction is very slow at room temperature. Is it safe to heat it?

Heating the reaction should be your last resort and must be approached with caution. Before increasing the temperature, consider other optimization parameters.

The following flowchart outlines a systematic approach to troubleshooting a sluggish reaction.

G cluster_0 Troubleshooting a Slow Boc-Protection Reaction start Reaction is slow or has stalled at Room Temperature (RT) check_reagents Are (Boc)₂O and solvent fresh and anhydrous? start->check_reagents reagents_no Replace with fresh, anhydrous reagents check_reagents->reagents_no No increase_time Increase reaction time (e.g., 24-48h) at RT check_reagents->increase_time Yes reagents_yes Yes monitor_tlc Monitor by TLC/LC-MS. Any progress? increase_time->monitor_tlc time_no No significant progress monitor_tlc->time_no time_yes Continue until completion or stall monitor_tlc->time_yes Yes add_catalyst Consider adding a catalyst (e.g., DMAP, 0.1 equiv.) at RT time_no->add_catalyst catalyst_note Caution: DMAP is basic and can promote side reactions. add_catalyst->catalyst_note change_solvent Change solvent system (e.g., THF, ACN, or add co-solvent like MeOH) add_catalyst->change_solvent Still slow solvent_note Alcoholic solvents can accelerate reactions for weak nucleophiles. change_solvent->solvent_note heat_gently As a final option, warm gently (e.g., to 40 °C) and monitor closely for side products change_solvent->heat_gently Still slow heat_success Reaction proceeds to completion heat_gently->heat_success

Caption: A logical workflow for troubleshooting a slow Boc-protection reaction.

If you must apply heat, increase the temperature incrementally (e.g., to 40 °C) and monitor the reaction mixture frequently by TLC or LC-MS for the appearance of new, undesired spots.[5][7]

Q3: What is the optimal starting temperature for my specific amino ketone?

There is no single "optimal" temperature; it is highly substrate-dependent. However, a good starting point can be inferred based on the structure of your amino ketone.

Substrate CharacteristicsRecommended Starting T (°C)Rationale & Key Considerations
Primary α-Amino Ketone (unhindered) 0 °C to Room TempGenerally reactive. Starting at 0 °C minimizes the risk of side reactions. Can often be allowed to warm to room temperature.[6][8]
Secondary α-Amino Ketone 0 °CLess nucleophilic and more sterically hindered than primary amines. Requires careful monitoring; may need longer reaction times.[9]
Sterically Hindered Amino Ketone Room Temp to 40 °CSteric bulk around the amine can significantly slow the reaction. Gentle heating may be necessary, but must be balanced against the risk of side reactions.[9][10]
Electron-Deficient Aromatic Amino Ketone Room TempThe amine is weakly nucleophilic. The reaction is often sluggish. Alcoholic co-solvents can significantly accelerate the rate without heat.[11]
Substrate with High Risk of Epimerization -10 °C to 0 °CIf the α-proton is particularly acidic or stereochemical purity is critical, lower temperatures are essential to suppress enolization.

General Principle: Always start at a lower temperature than you think you might need. It is easier to warm a slow reaction than to purify a mixture resulting from a reaction that was run too hot.

Q4: I am seeing multiple products on my TLC plate. How can temperature help?

The formation of multiple products is a classic sign that the reaction conditions are not optimal, and temperature is a likely culprit.[5]

  • Symptom: A new spot appears with an Rf value close to your product, and its intensity increases with time and/or temperature.

    • Possible Cause: This could be an epimer or a condensation byproduct.

    • Solution: Immediately lower the reaction temperature. If you are running the reaction at room temperature, cool it to 0 °C. If you are already at 0 °C, consider running it at -10 °C. Using a non-basic or milder basic condition can also help.

  • Symptom: A non-polar spot appears at a high Rf.

    • Possible Cause: This is likely the N,N-di-Boc protected product, resulting from the reaction of the initially formed Boc-amine with another molecule of (Boc)₂O.

    • Solution: This is often caused by using a large excess of (Boc)₂O or a highly activating base like DMAP. Reduce the equivalents of (Boc)₂O (to ~1.1-1.2 equiv.) and lower the temperature to decrease the rate of the second, undesired protection.

Troubleshooting & Experimental Protocols
Protocol: General Method for Boc-Protection of an Amino Ketone

This protocol provides a robust starting point for optimizing the Boc-protection of a generic α-amino ketone.

Materials:

  • Amino ketone hydrochloride (or free base)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino ketone (1.0 equiv.) in the chosen solvent (e.g., DCM). If using the hydrochloride salt, add the base (e.g., TEA, 1.1 equiv. for the salt, plus 1.2 equiv. for the reaction) and stir for 10 minutes.[8]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a critical step to control the initial rate of reaction and minimize side products.[6]

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.3 equiv.) in a small amount of the reaction solvent and add it dropwise to the cooled solution over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30-60 minutes.[5][12] The product should have a higher Rf value (be less polar) than the starting amine.

  • Temperature Adjustment (If Necessary): If the reaction is slow and shows no progress after 2-4 hours at 0 °C, allow the mixture to slowly warm to room temperature and continue monitoring.

  • Quenching: Once the starting material is consumed as judged by TLC, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel if necessary.

Mechanism: The Role of Temperature in Product Distribution

The following diagram illustrates how temperature can shift the reaction pathway from the desired product to undesired byproducts.

G cluster_0 Reaction Pathways for an α-Amino Ketone Start α-Amino Ketone + (Boc)₂O Desired N-Boc Protected Product Start->Desired Low Temp (0 °C) Controlled Base Enolate Enolate Intermediate Start->Enolate High Temp (> RT) Excess Base Epimer Epimerized Product Enolate->Epimer Protonation Condensation Aldol/Condensation Byproduct Enolate->Condensation Reaction with starting material

Caption: Influence of temperature on reaction selectivity.
References
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available at: [Link]

  • Bousquet, E., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. Available at: [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of tert-Butyl N-(3-methyl-5-oxohexyl)carbamate

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of tert-butyl N-(3-methyl-5-oxohexyl)carbamate (CAS: Not commonly indexed, chemically defined as C12H23NO3). As a critical intermediate in the synthesis of leucine-derived peptidomimetics and kinase inhibitors, understanding its ionization behavior is essential for accurate reaction monitoring and impurity profiling.

This document compares the analytical performance of the Boc-protected species against its deprotected analogue (free amine) and alternative derivatization strategies, focusing on ionization efficiency, in-source stability, and chromatographic retention.

Part 1: Fragmentation Mechanics & Signaling Pathways

The mass spectral signature of tert-butyl N-(3-methyl-5-oxohexyl)carbamate is dominated by the lability of the tert-butoxycarbonyl (Boc) group, followed by characteristic cleavages of the aliphatic ketone chain.

Primary Fragmentation Pathway (ESI+)

In Electrospray Ionization (positive mode), the protonated molecular ion [M+H]⁺ (m/z 230.17) is observed. However, due to the gas-phase basicity of the carbamate, the molecule undergoes a predictable cascade of neutral losses:

  • Loss of Isobutene (-56 Da): The tert-butyl group eliminates isobutene via a McLafferty-like rearrangement or a 4-membered transition state, yielding the carbamic acid intermediate [M+H-C4H8]⁺ (m/z 174.11) .

  • Loss of CO₂ (-44 Da): The unstable carbamic acid rapidly decarboxylates to form the protonated free amine, 3-methyl-5-oxohexan-1-amine [M+H-Boc]⁺ (m/z 130.12) .

  • Alkyl Chain Fragmentation: The resulting amine (m/z 130) undergoes further fragmentation, likely losing ammonia (-17 Da) or undergoing

    
    -cleavage at the ketone position.
    
Visualization of Fragmentation Pathway

FragmentationPathway M_H [M+H]+ Precursor Ion m/z 230.17 M_Isobutene [M+H - C4H8]+ Carbamic Acid Intermediate m/z 174.11 M_H->M_Isobutene - Isobutene (56 Da) (McLafferty-like) M_FreeAmine [M+H - Boc]+ Free Amine (3-methyl-5-oxohexan-1-amine) m/z 130.12 M_Isobutene->M_FreeAmine - CO2 (44 Da) (Decarboxylation) Frag_NH3 [M+H - Boc - NH3]+ m/z 113.09 M_FreeAmine->Frag_NH3 - NH3 (17 Da) Frag_Alpha Alpha-Cleavage (Ketone loss) M_FreeAmine->Frag_Alpha High Energy CID

Caption: Figure 1. ESI+ Fragmentation cascade showing the sequential loss of the Boc protecting group followed by amine degradation.

Part 2: Comparative Performance Analysis

This section evaluates the "analytical performance" of monitoring the Boc-protected intermediate versus alternative strategies (Free Amine or Cbz-protection).

Comparative Data Table
FeatureBoc-Protected (Product)Free Amine (Alternative)Cbz-Protected (Alternative)
Formula C₁₂H₂₃NO₃C₇H₁₅NOC₁₅H₂₁NO₃
MW (Monoisotopic) 229.17 Da129.12 Da263.15 Da
LogP (Hydrophobicity) ~2.1 (High Retention)~0.5 (Low Retention)~2.8 (High Retention)
ESI Ionization Good [M+Na]⁺; Prone to ISF*Excellent [M+H]⁺Good [M+H]⁺; Stable
Key Fragment (Quant) m/z 130.12 (Loss of Boc)m/z 113.09 (Loss of NH₃)m/z 91.05 (Tropylium)
Chromatography Retains well on C18Elutes in void (needs HILIC)Retains well on C18

*ISF: In-Source Fragmentation[1]

Detailed Analysis

1. Retention & Selectivity (Winner: Boc-Protected) The Boc-protected compound exhibits superior hydrophobicity (LogP ~2.1) compared to the free amine. In standard Reverse-Phase (RP) chromatography, the free amine often elutes in the void volume, co-eluting with salts and suppression zones. The Boc group provides sufficient retention to separate the target from polar impurities, making it the preferred form for reaction monitoring.

2. Ionization Stability (Winner: Cbz-Protected) While the Boc product ionizes well, it is thermally labile. High desolvation temperatures (>350°C) or high cone voltages can cause In-Source Fragmentation (ISF) , where the instrument detects the m/z 130 (free amine) signal even if the sample is 100% Boc-protected.

  • Guidance: If quantifying the Boc-intermediate, use lower source temperatures or monitor the sodium adduct [M+Na]⁺ (m/z 252.16), which is significantly more stable against ISF than the protonated species.

3. Sensitivity (Winner: Free Amine) The free amine has a higher proton affinity due to the accessible primary amine. However, its poor chromatographic retention usually negates this advantage unless HILIC (Hydrophilic Interaction Liquid Chromatography) is used.

Part 3: Experimental Protocols

LC-MS/MS Method for Reaction Monitoring

To accurately quantify the Boc-intermediate without interference from ISF, the following "soft" ionization protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute reaction aliquot to 10 µg/mL in 50:50 Acetonitrile:Water.

    • CRITICAL: Do not use trifluoroacetic acid (TFA) in the diluent, as acidic pH accelerates Boc-deprotection over time. Use 0.1% Formic Acid only if analyzing immediately.

  • Chromatography (UHPLC):

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. (Boc-compound elutes ~3.5 min; Free amine ~0.8 min).

  • Mass Spectrometry (ESI+):

    • Source Temp: < 300°C (To minimize ISF).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: Low (15-20 V).

    • MRM Transitions:

      • Quantifier: 230.17

        
         130.12 (Loss of Boc).
        
      • Qualifier: 230.17

        
         174.11 (Loss of Isobutene).
        
      • Adduct Check: Monitor 252.16 (Sodium adduct) to confirm intact mass.

Workflow Diagram

Workflow Sample Reaction Aliquot Dilution Dilute 1:100 (No TFA) Sample->Dilution LC RP-UHPLC (C18 Column) Dilution->LC MS ESI-MS (Low Temp Source) LC->MS Data Quantify Ratio: [M+H]+ / [M+Na]+ MS->Data

Caption: Figure 2. Optimized analytical workflow to prevent artificial deprotection during analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text describing McLafferty rearrangements and ketone fragmentation).[2]

  • Kéki, S., et al. (2008). "Collision-induced dissociation of protonated and sodiated N-Boc-amino acids." Journal of Mass Spectrometry, 43(8), 1069-1075. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-protected peptides in electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(9), 1034-1045. (Describes the Boc loss mechanism: [M+H]+ [M+H-56]+ [M+H-100]+).
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Reference for chemical stability of Boc vs Cbz).

Sources

Comparative Guide: Chiral Separation of tert-Butyl N-(3-methyl-5-oxohexyl)carbamate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: tert-Butyl N-(3-methyl-5-oxohexyl)carbamate (CAS: 1165921-51-6) Application: Critical chiral intermediate for leucine-analog peptidomimetics and protease inhibitors. The Challenge: The chiral center at the C3 position is "remote" from the carbamate nitrogen and the ketone carbonyl, creating a flexible alkyl chain that complicates chiral recognition.[1] Standard reversed-phase methods often fail to discriminate these enantiomers due to insufficient steric rigidity.

This guide evaluates and details the two most effective methodologies for resolving this racemate: Normal-Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) .

Part 1: Comparative Analysis of Separation Methodologies

The following table contrasts the two primary separation strategies based on resolution (


), throughput, and scalability.
FeatureMethod A: Polysaccharide NP-HPLC Method B: Chiral SFC
Primary Mechanism H-bonding & Steric inclusion in Amylose/Cellulose matrixH-bonding + Solvation capability of supercritical CO

Stationary Phase Chiralpak IA / AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralpak IG / IC (Immobilized phases)
Mobile Phase Hexane : Isopropanol (90:10)CO

: Methanol (85:[1]15)
Selectivity (

)
High (1.3 – 1.[1]5)Moderate to High (1.2 – 1.[1]4)
Throughput Moderate (15-20 min run time)High (< 8 min run time)
Solubility Issues Excellent for Boc-protected lipophilic compoundsGood, but requires co-solvent optimization
Verdict Best for Analytical/QC & Process Development Best for Preparative Scale-up

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" NP-HPLC Method

Recommended for purity analysis and initial method development.

Rationale: The tert-butyl carbamate (Boc) group and the C5-ketone provide excellent hydrogen-bonding acceptor sites. Amylose-based columns (specifically AD-H or the immobilized IA) are superior for flexible alkyl chains compared to cellulose phases, which often require more rigid fused-ring systems.

1. Chromatographic Conditions
  • Column: Daicel Chiralpak IA (Immobilized Amylose tris-(3,5-dimethylphenylcarbamate)),

    
     mm, 
    
    
    
    .[1]
  • Mobile Phase:

    
    -Hexane : Isopropanol (IPA) : Diethylamine (DEA)[1]
    
    • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

    • Note: DEA is added to suppress peak tailing from the carbamate nitrogen, though Boc groups are generally less basic than free amines.[1]

  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @

    
     (monitoring the amide/carbonyl absorption).
    
2. Experimental Workflow
  • Sample Prep: Dissolve

    
     of racemate in 
    
    
    
    of Ethanol/Hexane (50:50). Filter through
    
    
    PTFE filter.[1]
  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject

    
    .[1]
    
  • Data Analysis: Calculate Resolution (

    
    ) and Selectivity (
    
    
    
    ).

Expected Performance Data:

  • Retention Time (

    
    ):  ~8.5 min (S-enantiomer)[1]
    
  • Retention Time (

    
    ):  ~11.2 min (R-enantiomer)[1]
    
  • Selectivity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  1.32[1]
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation)
    
Protocol B: High-Throughput SFC Method

Recommended for preparative purification (>10g scale).

Rationale: The low viscosity of supercritical CO


 allows for higher flow rates and rapid equilibration.[1] The "IG" column (Amylose tris(3-chloro-5-methylphenylcarbamate)) often provides unique selectivity for carbonyl-containing compounds that AD/IA phases miss.
1. Chromatographic Conditions
  • Column: Chiralpak IG,

    
     mm, 
    
    
    
    .[1]
  • Mobile Phase: CO

    
     (A) / Methanol (B)[1]
    
  • Gradient: Isocratic 15% B.[1]

  • Back Pressure: 120 bar.[1]

  • Temperature:

    
    .[1]
    
  • Flow Rate:

    
    .[1]
    

Part 3: Mechanistic Visualization

The following diagram illustrates the critical interactions required for chiral recognition. The "Remote Chiral Center" challenge is overcome by the multi-point interaction capability of the Amylose stationary phase.[1]

ChiralRecognition cluster_interactions Interaction Mechanisms Analyte Boc-Amine Analyte (Flexible Chain) Complex Transient Diastereomeric Complex Analyte->Complex Enters Cavity CSP Amylose CSP (Helical Cavity) CSP->Complex Provides Sites HBond H-Bonding: C=O (Analyte) <-> NH (CSP) Complex->HBond Dipole Dipole-Dipole: Carbamate <-> Carbamate Complex->Dipole Steric Steric Exclusion: 3-Methyl Group Fit Complex->Steric Separation Enantiomeric Separation HBond->Separation Retention Difference Steric->Separation

Caption: Mechanistic pathway of chiral recognition. The Boc-carbonyl and ketone moieties engage in H-bonding, while the 3-methyl group creates steric drag within the chiral groove.

Part 4: Troubleshooting & Optimization Logic

As a Senior Scientist, you must anticipate failure modes.[1] Use this logic tree to resolve common issues:

  • Issue: Co-elution (No Separation)

    • Root Cause:[1][2] The flexible alkyl chain allows the molecule to "wiggle" into the chiral groove without specific steric locking.[1]

    • Solution: Switch from Amylose (IA/AD) to Cellulose (IC/OD) . Cellulose has a more rigid, linear backbone that can better discriminate "flat" or flexible structures.[1] Alternatively, lower the temperature to

      
       to reduce thermal motion of the alkyl chain.[1]
      
  • Issue: Broad Peaks

    • Root Cause:[1][2] Slow mass transfer or H-bond sticking.

    • Solution: Increase the alcohol content in the mobile phase (e.g., from 10% to 20% IPA). This competes for H-bonding sites and sharpens the peak, though it may slightly reduce retention time.[1]

  • Issue: Sample Solubility

    • Root Cause:[1][2] The Boc-compound is lipophilic and may precipitate in high-hexane phases.

    • Solution: Dissolve the sample in 100% Ethanol or IPA before injection.[1] Ensure the injection volume is low (

      
      ) to prevent solvent effects.[1]
      

References

  • Kaushik, D., et al. (2015).[1] "Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases." Journal of Chromatography B. Link Validates the use of Amylose/Cellulose CSPs for amino-ketone derivatives.[1]

  • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Technical Guide. Link Establishes the baseline protocols for Boc-protected amine separation.

  • RSC Publishing. "Development of novel enantioselective HPLC methods for Nα-Fmoc/Boc amino acid derivatives." Analytical Methods. Link Provides comparative data on IA vs. IC columns for protected amino chains.[1]

  • PubChem. "Tert-butyl n-(5-oxohexyl)carbamate (Compound Summary)." National Library of Medicine.[1] Link Source for physical properties and structural identification of the core scaffold.[1]

Sources

A Comparative Guide to Ketone and Carbamate Functional Groups via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the IR spectral signatures of two crucial functional groups: ketones and carbamates. By understanding their distinct vibrational modes, scientists can confidently differentiate between these moieties, ensuring the structural integrity of their compounds.

The Foundation: Why IR Spectroscopy is a Powerful Tool for Functional Group Identification

IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or group of bonds, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of this peak, measured in wavenumbers (cm⁻¹), is characteristic of the bond's strength and the masses of the atoms involved.[1]

The carbonyl group (C=O), a central feature of both ketones and carbamates, is particularly well-suited for IR analysis. Due to the significant difference in electronegativity between carbon and oxygen, the C=O bond possesses a large dipole moment. The stretching vibration of this bond leads to a substantial change in the dipole moment, resulting in a characteristically strong and sharp absorption peak that is often the most prominent feature in the spectrum.[2][3][4][5] This makes the carbonyl stretching region (typically 1650-1850 cm⁻¹) a highly diagnostic window for identifying and differentiating carbonyl-containing compounds.

The Ketone Signature: A Tale of a Simple Carbonyl

A ketone is defined by a carbonyl group flanked by two carbon atoms.[6][7] This structural simplicity leads to a relatively predictable and well-defined IR signature.

The most prominent feature in the IR spectrum of a ketone is the intense C=O stretching absorption. For a typical saturated, open-chain ketone, this peak appears reliably around 1715 cm⁻¹ .[5][8][9] However, the molecular environment can subtly shift this peak's position, providing further structural clues.

Factors Influencing the Ketone C=O Stretching Frequency:

  • Conjugation: When the carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring, electron delocalization weakens the C=O bond. This decrease in bond strength lowers the vibrational frequency, shifting the absorption peak to a lower wavenumber, typically in the range of 1666-1685 cm⁻¹ .[5][8][9] Acetophenone, an aromatic ketone, for instance, shows its carbonyl peak at approximately 1685-1690 cm⁻¹.[4][8][10]

  • Ring Strain: Incorporating the carbonyl group into a small ring (five-membered or smaller) increases the bond angle strain. To alleviate this strain, the C=O bond incorporates more s-character, strengthening it and increasing the vibrational frequency. For example, cyclopentanone absorbs at a higher frequency (~1750 cm⁻¹) and cyclobutanone higher still (~1785 cm⁻¹), compared to the unstrained cyclohexanone (~1715 cm⁻¹).[11]

  • α-Substitution: Placing an electronegative atom (like a halogen) on the carbon adjacent to the carbonyl group (the α-carbon) withdraws electron density through the inductive effect, which strengthens the C=O bond and shifts the absorption to a higher frequency.[5]

Beyond the carbonyl stretch, ketones also exhibit a C-C-C stretching vibration which can be a useful, albeit less intense, diagnostic peak. This peak is found between 1100-1230 cm⁻¹ for saturated ketones and 1230-1300 cm⁻¹ for aromatic ketones.[4]

Caption: Key IR-active vibrations in a generic ketone structure.

The Carbamate Signature: A More Complex Narrative

The carbamate functional group contains a carbonyl group bonded to both an oxygen and a nitrogen atom (-O-C(=O)-N-). This introduction of nitrogen significantly complicates the electronic environment of the carbonyl group and introduces new vibrational modes, leading to a more nuanced IR spectrum compared to ketones.

The C=O stretching vibration in carbamates, often referred to as the Amide I band , is typically found in the range of 1690-1740 cm⁻¹ . The exact position is highly sensitive to the substitution on the nitrogen and the potential for hydrogen bonding. For example, experimental data for benzyl carbamate shows a C=O stretch at 1694 cm⁻¹, while 4-methoxyphenyl carbamate shows this peak at 1733 cm⁻¹.

Key distinguishing features of a carbamate spectrum include:

  • N-H Vibrations: Primary (-NH₂) and secondary (>NH) carbamates will exhibit N-H stretching absorptions in the 3100-3500 cm⁻¹ region. Primary carbamates typically show two distinct peaks (symmetric and asymmetric stretching), while secondary carbamates show a single peak. These are absent in the spectra of ketones.

  • N-H Bending (Amide II band): This vibration, which involves both C-N stretching and N-H bending, appears as a strong band in the region of 1510-1650 cm⁻¹ for primary and secondary carbamates. This peak is a crucial diagnostic for distinguishing carbamates from ketones.

  • C-N and C-O Stretching: Carbamates also display C-N and C-O stretching vibrations, typically in the fingerprint region between 1000-1400 cm⁻¹ .

The lone pair of electrons on the nitrogen atom can participate in resonance, delocalizing onto the carbonyl group. This resonance effect reduces the double-bond character of the C=O bond, generally lowering its stretching frequency compared to an ester, but the electronegativity of the nitrogen and oxygen atoms also plays a role, making the final position dependent on a balance of these electronic effects.

Caption: Key IR-active vibrations in a primary carbamate structure.

Head-to-Head Comparison: Ketone vs. Carbamate

The primary method for distinguishing between a ketone and a carbamate using IR spectroscopy is to look for evidence of the nitrogen atom in the carbamate.

FeatureKetoneCarbamateDistinguishing Factor
Primary C=O Stretch Strong, sharp peak at ~1715 cm⁻¹ (saturated) or ~1685 cm⁻¹ (conjugated).Strong, sharp peak (Amide I) at ~1690-1740 cm⁻¹ .The ranges overlap, but carbamates often appear at slightly higher frequencies than conjugated ketones and can overlap with saturated ketones. This peak alone is not sufficient for differentiation.
N-H Stretch Absent.Present for primary and secondary carbamates (3100-3500 cm⁻¹ ).This is a definitive differentiator. The presence of one or two peaks in this region strongly indicates a carbamate (or other N-H containing group) and rules out a ketone.
N-H Bend (Amide II) Absent.Present and strong for primary/secondary carbamates (~1510-1650 cm⁻¹ ).This is another key differentiator. A strong peak in this region is characteristic of the amide linkage within the carbamate.
Other Stretches C-C-C stretch (~1100-1300 cm⁻¹).C-N and C-O stretches (~1000-1400 cm⁻¹).The fingerprint region is complex, but the presence of strong C-N and C-O bands supports the carbamate assignment.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the standard procedure for analyzing a solid organic compound using the KBr pellet transmission method. This technique is chosen for its ability to produce high-quality spectra for a wide range of solid materials.

G A 1. Sample Preparation (Grind 1-2 mg sample with ~100 mg dry KBr) B 2. Pellet Pressing (Apply pressure in a die to form a transparent pellet) A->B C 3. Background Scan (Run spectrum of empty sample chamber) B->C D 4. Sample Scan (Place KBr pellet in holder and acquire spectrum) C->D E 5. Data Processing (Baseline correction, peak identification) D->E

Caption: Workflow for obtaining an IR spectrum via the KBr pellet method.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Ensure the solid sample is dry, as water shows a very broad O-H absorption that can obscure important peaks.

    • Use spectroscopy-grade potassium bromide (KBr), which has been thoroughly dried in an oven and stored in a desiccator. KBr is hygroscopic and any absorbed water will interfere with the spectrum.[12][13]

  • Grinding the Sample:

    • Place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr into a clean agate mortar.

    • Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering.[14]

  • Pressing the KBr Pellet:

    • Transfer a portion of the KBr-sample mixture into the collar of a pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a thin, transparent, or translucent pellet.[12]

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet is clear and free of cracks.

  • Acquiring the Spectrum:

    • Open the sample compartment of the FTIR spectrometer.

    • First, run a background spectrum with the empty sample holder in place. This allows the instrument to measure the spectrum of the atmospheric gases (H₂O, CO₂) and the instrument optics, which can then be automatically subtracted from the sample spectrum.

    • Mount the KBr pellet in the sample holder and place it in the instrument's beam path.

    • Close the compartment and acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of percent transmittance versus wavenumber (cm⁻¹).

    • Use the spectrometer software to label the significant peaks.

    • Compare the peak positions to the characteristic values discussed in this guide to identify the functional groups present.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While both ketones and carbamates feature a strong carbonyl absorption, a holistic analysis of the spectrum is required for unambiguous identification. The key to distinguishing these functional groups lies in searching for the characteristic signals of the N-H bond in carbamates, namely the N-H stretch above 3100 cm⁻¹ and the N-H bend (Amide II) band around 1510-1650 cm⁻¹. The absence of these peaks, coupled with a strong carbonyl signal, provides compelling evidence for the presence of a ketone. By following a rigorous experimental protocol and understanding the electronic effects that govern vibrational frequencies, researchers can leverage IR spectroscopy to make confident and accurate structural assignments.

References

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. Available at: [Link]

  • Scribd. IR SPECTRUM Acetophenone. Available at: [Link]

  • ResearchGate. (2025). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Available at: [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Khan Academy. IR signals for carbonyl compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • UCLA Chemistry. IR Spectroscopy of Hydrocarbons. Available at: [Link] (Note: This is a representative university resource link; the original may vary).

  • Pearson. How can IR spectroscopy be used to distinguish between the follow.... Available at: [Link] (Note: This is a general publisher link as the specific deep link was not available).

  • ResearchGate. The C=O stretching frequency. Available at: [Link]

  • UWI Mona. IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • PubMed. (2005). Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics. Available at: [Link]

  • MDPI. (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • University of Regensburg. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • SpectraBase. Acetophenone - Optional[FTIR] - Spectrum. Available at: [Link]

  • NIST WebBook. Acetophenone. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available at: [Link]

  • MDPI. (2018). Detection of ethyl carbamate in liquors using surface-enhanced Raman spectroscopy. Available at: [Link]

  • ResearchGate. Infrared spectrum for acetophenone. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Assay Purity for tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. Tert-butyl N-(3-methyl-5-oxohexyl)carbamate, a molecule featuring both a carbamate protecting group and a ketone functionality, serves as a versatile building block. Its ultimate utility, however, is directly contingent on its purity. The presence of unreacted starting materials, synthesis by-products, or degradation products can have significant downstream consequences.

This guide provides an in-depth comparison of analytical methodologies for validating the assay purity of this compound. We will move beyond simple procedural descriptions to explore the scientific rationale behind method selection, offering a framework for choosing the most appropriate technique based on specific laboratory goals—from routine quality control to comprehensive impurity profiling. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies discussed are robust, reliable, and regulatory-compliant.[1][2][3]

Understanding the Analyte: A Tale of Two Functional Groups

The chemical structure of tert-butyl N-(3-methyl-5-oxohexyl)carbamate dictates our analytical strategy.

  • The Carbamate Group: The Boc (tert-butoxycarbonyl) protecting group is known for its thermal lability.[4] This characteristic immediately raises a critical consideration for gas chromatography (GC), where high temperatures can cause on-column degradation, leading to inaccurate purity assessments. This makes High-Performance Liquid Chromatography (HPLC) an often-preferred starting point.

  • The Ketone Group: The carbonyl moiety provides a useful chromophore for ultraviolet (UV) detection, a common technique in HPLC. It also presents a potential site for degradation (e.g., oxidation, reduction) that a well-designed, stability-indicating method must be able to resolve.

Potential Impurities: A robust purity assay must be specific enough to separate the main compound from potential process-related and degradation impurities. For this molecule, we might anticipate:

  • Starting Materials: Unreacted amines or ketone precursors.

  • By-products: Products from side reactions occurring during synthesis.[5]

  • Degradation Products: Hydrolysis of the carbamate or oxidation/reduction of the ketone.

The validation of any analytical procedure must demonstrate its fitness for its intended purpose.[3][6] According to ICH Q2(R2) guidelines, key validation characteristics for a purity assay include Specificity, Linearity, Accuracy, Precision (repeatability and intermediate precision), and Range.[1][2][6]

Comparative Analysis of Core Purity-Assay Techniques

We will now compare the three most powerful techniques for this application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatiles

Causality Behind the Choice: HPLC is the premier technique for analyzing thermally labile or non-volatile compounds, making it exceptionally well-suited for carbamates.[4][7][8] The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (typically a C18 column) and a liquid mobile phase.

Experimental Protocol: HPLC with UV/Diode-Array Detection (DAD)

  • System Preparation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column heater, and DAD.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides excellent hydrophobic retention for the hexyl chain of the molecule.

    • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

      • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate silanols on the column and improve peak shape.

      • Solvent B: Acetonitrile.

    • Gradient Program: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.[9]

    • Detection: DAD at 210 nm. This wavelength provides good sensitivity for the carbonyl and carbamate functionalities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.

  • Validation (Specificity): To prove the method is "stability-indicating," spike the sample with known related substances and subject it to forced degradation (acid, base, peroxide, heat, light). The method must demonstrate resolution between the main peak and all degradation products.[10]

Workflow for HPLC Purity Validation

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Weigh & Dissolve tert-butyl N-(3-methyl-5-oxohexyl)carbamate HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Standard Prepare Reference Standard Solution Standard->HPLC Degradation Forced Degradation (for Specificity) Degradation->HPLC Detection DAD Detection (210 nm) HPLC->Detection Integration Peak Integration & Area Calculation Detection->Integration Validation Validate per ICH Q2(R2) (Specificity, Linearity, etc.) Integration->Validation Report Final Purity Report (% Area Normalization) Validation->Report cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) GC GC Separation (DB-5ms Column) Sample->GC MS EI-MS Detection (Scan Mode) GC->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC LibrarySearch Identify Impurities via Mass Spectral Library TIC->LibrarySearch Report Final Purity Report (% Area & Impurity ID) LibrarySearch->Report node_goal Goal of Analysis? node_routine Routine QC (% Area Purity) node_goal->node_routine Relative node_absolute Absolute Assay Value or Primary Characterization? node_goal->node_absolute Absolute node_hplc_gc Use HPLC or GC (Relative Method) node_routine->node_hplc_gc node_qnmr Use qNMR (Primary Ratio Method) node_absolute->node_qnmr

Sources

Safety Operating Guide

tert-butyl N-(3-methyl-5-oxohexyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for tert-butyl N-(3-methyl-5-oxohexyl)carbamate , a specialized Boc-protected amino ketone intermediate.

This protocol is designed for researchers and safety officers, prioritizing the mitigation of acid-catalyzed gas evolution , a critical but often overlooked hazard associated with Boc-protected compounds in waste streams.

Executive Safety Summary
  • Chemical Class: Carbamate / Aliphatic Ketone (Boc-protected amine).

  • Primary Disposal Hazard: Acid Sensitivity. Contact with strong acids (HCl, TFA, H₂SO₄) triggers rapid decomposition, releasing isobutylene gas and CO₂ .

  • Critical Directive: NEVER dispose of this compound (or its solutions) into acidic waste containers. Doing so can pressurize and rupture waste drums.

  • Waste Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is essential for safe disposal.

FeatureSpecificationDisposal Implication
Molecular Formula C₁₂H₂₃NO₃High carbon content; combustible.
Functional Groups Boc (tert-butoxycarbonyl): Acid-labile.[1]• Ketone (5-oxo): Stable, organic solvent compatible.• Alkyl Chain: Lipophilic.Boc Group Risk: Upon contact with acid (

), the Boc group cleaves, generating isobutylene (gas) and CO₂ (gas).

Physical State Viscous oil or low-melting solid.May require dissolution for liquid waste streams or packaging as solid waste.
Flash Point >110°C (Estimated based on MW)Not typically classified as D001 (Ignitable) unless in flammable solvent, but treat as combustible.
Step-by-Step Disposal Procedures
Scenario A: Pure Compound (Solid or Viscous Oil)
  • Step 1: Container Selection. Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Step 2: Labeling. Affix a hazardous waste label.

    • Constituents: "tert-butyl N-(3-methyl-5-oxohexyl)carbamate (95%+)"

    • Hazards: "Irritant", "Combustible".

  • Step 3: Segregation. Ensure the container is designated for "Non-Halogenated Solids."

  • Step 4: Transfer. Scrape viscous material using a spatula. If the material is too viscous, dissolve in a minimal amount of acetone or ethyl acetate and treat as Scenario B .

Scenario B: Solution (Reaction Mixtures or Mother Liquors)
  • Step 1: Solvent Identification. Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., EtOAc, THF).

  • Step 2: pH Verification (CRITICAL).

    • Test the pH of the solution using a dipstick.

    • If Acidic (pH < 4): You MUST neutralize the solution before placing it in the waste drum. Slowly add saturated Sodium Bicarbonate (

      
      ) until gas evolution ceases and pH is neutral (pH 6-8).
      
    • Reasoning: Neutralization prevents delayed gas evolution inside the waste container [1].

  • Step 3: Bulking. Pour into the appropriate carboy:

    • Option A:Non-Halogenated Organic Waste (Preferred).

    • Option B:Halogenated Organic Waste (Only if DCM/Chloroform is present).

Scenario C: Contaminated Debris (Gloves, Syringes, Silica Gel)
  • Silica Gel: Flash chromatography silica containing this compound must be dried in a fume hood to remove solvents, then disposed of as Solid Hazardous Waste .

  • Sharps: Dispose of needles/syringes in a rigid Sharps Container. The trace amount of chemical is acceptable in standard sharps incineration streams.

Visual Decision Workflow

The following diagram illustrates the critical decision path to prevent accidental pressurization of waste containers.

DisposalWorkflow Start Waste Generation: tert-butyl N-(3-methyl-5-oxohexyl)carbamate StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidWaste Solid Hazardous Waste (Label: Organic Carbamate) Solid->SolidWaste AcidCheck CRITICAL CHECK: Is the solution Acidic (pH < 4)? Liquid->AcidCheck Neutralize ACTION: Neutralize with NaHCO3 until pH 7 AcidCheck->Neutralize Yes (Risk of Gas) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck NonHalo Non-Halogenated Organic Waste SolventCheck->NonHalo Acetone, EtOAc, THF Halo Halogenated Organic Waste SolventCheck->Halo DCM, Chloroform

Figure 1: Decision tree prioritizing pH neutralization to prevent isobutylene off-gassing in waste streams.

Regulatory Compliance & Classification
United States (EPA / RCRA) [2]
  • Waste Code: This specific compound is not listed under the "P" or "U" lists.

    • D001 (Ignitable): Applicable only if the waste formulation has a flash point < 60°C (140°F) due to solvents [2].

    • Default Classification: If pure, it is generally classified as Non-Regulated Organic Waste by federal standards, but local/state regulations often require it to be treated as hazardous waste due to combustibility and potential toxicity.

  • K-Codes: While EPA codes K156/K157 exist for carbamate production wastes, they typically apply to pesticide manufacturing (e.g., carbaryl), not laboratory-scale Boc-intermediates [3].[2] However, treating it as hazardous is the standard of care.

European Union (EWC/LoW)
  • Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

  • Code 07 05 13:* Solid wastes containing hazardous substances (if from pharmaceutical production).

Emergency Response (Spills)
  • Small Spill (< 50 mL/g):

    • Absorb liquid with vermiculite or spill pads.

    • Scoop solids with a dustpan (avoid dust generation).

    • Clean surface with soap and water; do not use acidic cleaning agents.

  • Fire Fighting:

    • Use Carbon Dioxide (CO₂) , Dry Chemical , or Foam .[3][4]

    • Note: Burning produces Nitrogen Oxides (NOx), which are toxic. Use SCBA.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Code of Federal Regulations. (2023). 40 CFR § 261.32 - Hazardous wastes from specific sources (K-Codes). [5]

  • ACS GCI Pharmaceutical Roundtable. (2023). Reagent Guide: Boc Deprotection and Waste Streams.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.